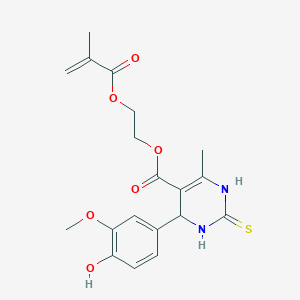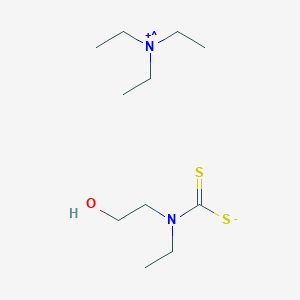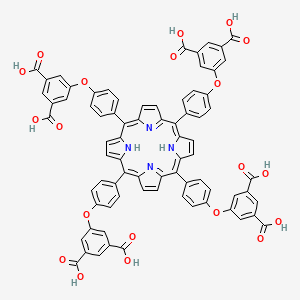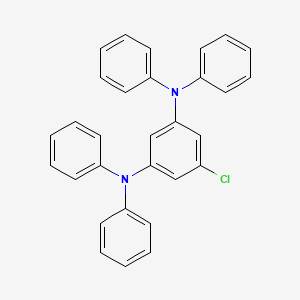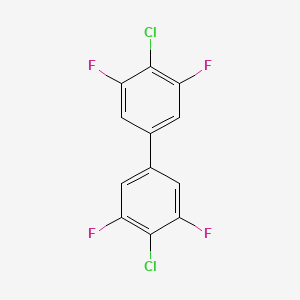
4,4'-Dichloro-3,3',5,5'-tetrafluorobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) attached to a benzene ring. The unique arrangement of these halogen atoms imparts specific chemical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene typically involves the halogenation of a suitable aromatic precursor. One common method involves the use of 5-bromo-2-fluoro-1,3-dichlorobenzene as a starting material. This compound is reacted with isopropylmagnesium chloride lithium chloride complex in tetrahydrofuran (THF) under an inert atmosphere (argon) at room temperature. The reaction proceeds through a series of steps, including the formation of a Grignard reagent, which is then further reacted to introduce the desired halogen atoms .
Industrial Production Methods
Industrial production of 2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
化学反应分析
Types of Reactions
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene can undergo several types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted aromatic compounds, while oxidation and reduction can produce different oxidized or reduced derivatives.
科学研究应用
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of halogenated aromatic compounds’ effects on biological systems. It may serve as a model compound for understanding the interactions of halogenated aromatics with biological molecules.
Medicine: Research into the potential therapeutic applications of halogenated aromatic compounds includes investigating their use as pharmaceutical intermediates or active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as flame retardants or polymers.
作用机制
The mechanism of action of 2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene depends on its specific application. In chemical reactions, the compound’s halogen atoms can participate in various interactions, such as forming bonds with nucleophiles or electrophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other non-covalent interactions. The exact pathways and molecular targets involved can vary based on the context of its use.
相似化合物的比较
Similar Compounds
- 3,5-Dichloro-4-fluorobenzaldehyde
- 2,4-Dichloro-3-fluoroaniline
- 3,5-Dichloro-4-fluorophenol
- 1,3-Dichloro-2-fluoro-5-(trifluoromethyl)benzene
- Ethyl 3,5-dichloro-4-fluorobenzoate
Uniqueness
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene is unique due to its specific arrangement of chlorine and fluorine atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, such as reactivity and stability, which can be leveraged in various applications. Compared to similar compounds, it may offer advantages in terms of selectivity and efficiency in chemical reactions or specific interactions in biological systems.
属性
CAS 编号 |
75795-05-0 |
|---|---|
分子式 |
C12H4Cl2F4 |
分子量 |
295.06 g/mol |
IUPAC 名称 |
2-chloro-5-(4-chloro-3,5-difluorophenyl)-1,3-difluorobenzene |
InChI |
InChI=1S/C12H4Cl2F4/c13-11-7(15)1-5(2-8(11)16)6-3-9(17)12(14)10(18)4-6/h1-4H |
InChI 键 |
KDISJAPCJLLXAX-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)Cl)F)C2=CC(=C(C(=C2)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


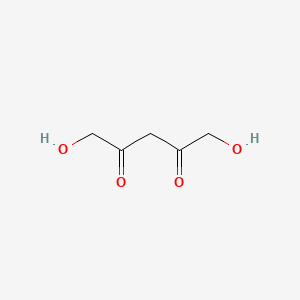

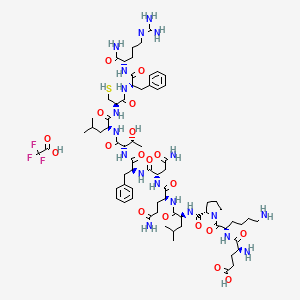

![{2-[4-(Morpholin-4-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B12829240.png)
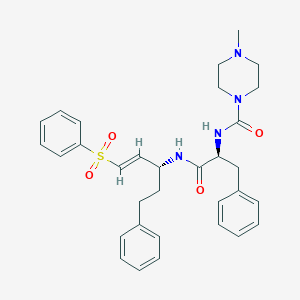
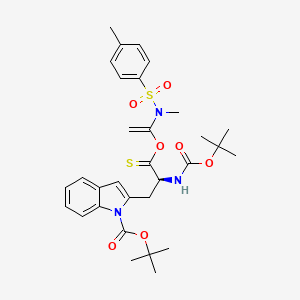
![1-(2-Methylimidazo[1,2-a]pyridin-7-yl)ethan-1-one](/img/structure/B12829253.png)
